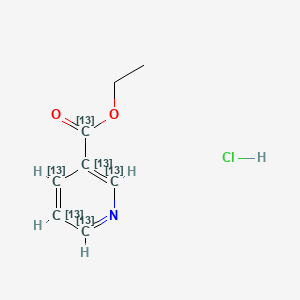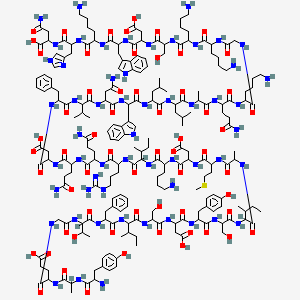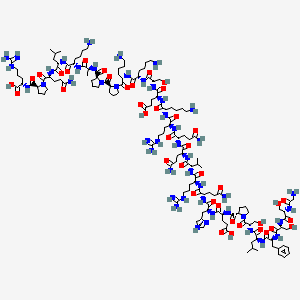
Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is a stable isotope-labeled compound. It is a derivative of nicotinic acid, where the carbon atoms in the nicotinic acid moiety are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for studying metabolic pathways, environmental pollutant standards, and as a chemical reference for identification and quantification.
Mechanism of Action
Target of Action
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt, also known as ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride, is a stable isotope-labeled compound .
Mode of Action
It is known that stable isotope-labeled compounds are often used in metabolic research to study metabolic pathways in vivo in a safe manner .
Biochemical Pathways
Stable isotope-labeled compounds like Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt allow researchers to study metabolic pathways in vivo .
Pharmacokinetics
Its solubility in dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability .
Result of Action
It is known that stable isotope-labeled compounds are used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt. For instance, it is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound should be stored at -20°C under an inert atmosphere for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves the esterification of nicotinic acid with ethanol, followed by the introduction of carbon-13 isotopes. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where nicotinic acid is reacted with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the pure ester. The final step involves converting the ester to its hydrochloride salt form by adding hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl nicotinate alcohol.
Substitution: Various substituted nicotinic acid esters.
Scientific Research Applications
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is widely used in scientific research, including:
Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.
Biology: Employed in metabolic studies to trace metabolic pathways using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Used as an environmental pollutant standard for detecting pollutants in air, water, soil, and food.
Comparison with Similar Compounds
Similar Compounds
Ethyl Nicotinate: The non-labeled version of the compound.
Nicotinic Acid: The parent compound without the ester group.
Methyl Nicotinate: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature distinguishes it from other similar compounds and makes it highly valuable in research applications.
Properties
IUPAC Name |
ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSUZCAGACMEU-SYWPSRQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747767 |
Source


|
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-87-2 |
Source


|
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)







![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
